molecular formula C22H23N3O2 B14998896 2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one

2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14998896
M. Wt: 361.4 g/mol
InChI Key: NUVAVMVJCTYMPS-UHFFFAOYSA-N
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Description

2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a furan ring, an isopropyl-substituted phenyl group, and a dihydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Derivative: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination: The furan derivative undergoes amination to introduce the furan-2-ylmethylamino group.

    Quinazolinone Core Formation: The quinazolinone core is formed through cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives.

    Final Coupling: The final step involves coupling the furan-2-ylmethylamino group with the quinazolinone core under suitable conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: Lacks the isopropyl group on the phenyl ring.

    2-[(furan-2-ylmethyl)amino]-7-[4-(methyl)phenyl]-7,8-dihydroquinazolin-5(6H)-one: Contains a methyl group instead of an isopropyl group on the phenyl ring.

Uniqueness

The presence of the isopropyl group on the phenyl ring in 2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one may confer unique steric and electronic properties, potentially enhancing its biological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H23N3O2/c1-14(2)15-5-7-16(8-6-15)17-10-20-19(21(26)11-17)13-24-22(25-20)23-12-18-4-3-9-27-18/h3-9,13-14,17H,10-12H2,1-2H3,(H,23,24,25)

InChI Key

NUVAVMVJCTYMPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CO4

Origin of Product

United States

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